molecular formula C19H17N3O3 B2928971 N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941921-34-2

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2928971
CAS No.: 941921-34-2
M. Wt: 335.363
InChI Key: LHZWKPUDWXZERF-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative designed for research applications. The compound integrates a benzhydryl group, a common motif in medicinal chemistry known to contribute to significant interaction with biological targets, and a 5-methylisoxazol-3-yl group. The isoxazole scaffold is a privileged structure in drug discovery and is present in a wide variety of compounds investigated for their biological activities . Oxalamide functional groups, as seen in related structures , are often utilized in the design of novel compounds for their potential as molecular linkers and for modulating physicochemical properties. This molecular architecture suggests potential as a valuable intermediate for synthetic chemistry or a starting point for the development of bioactive molecules. Researchers may find this compound useful in exploring new chemical entities, particularly in projects related to kinase inhibition or antimicrobial agents, given the documented interest in similar scaffolds . As with any research compound, thorough investigation is required to determine its specific activity and mechanism of action. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-benzhydryl-N-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-12-16(22-25-13)20-18(23)19(24)21-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWKPUDWXZERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of Benzhydryl Amine: Benzhydryl chloride is reacted with ammonia or an amine to form benzhydryl amine.

    Preparation of 5-Methylisoxazole: 5-Methylisoxazole can be synthesized through the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime.

    Oxalamide Formation: The final step involves the reaction of benzhydryl amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amide or amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Nucleation Efficiency

Oxalamide derivatives are tailored for specific polymer matrices by modifying their molecular architecture. Key structural parameters include:

  • End-group design : The benzhydryl group in the target compound contrasts with other oxalamides, such as compound 2 (diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate), which incorporates flexible aliphatic end-groups resembling PHB’s repeat unit. This enhances miscibility in PHB melts and promotes phase separation during cooling, a critical factor for nucleation efficiency .
  • Linker length : Shortening the flexible spacer between oxalamide moieties (e.g., in compound 2 vs. compound 1) increases the compound’s melting temperature ($T_m$) and improves compatibility with PHB, enabling nucleation at higher temperatures .
Table 1: Structural and Thermal Properties of Selected Oxalamides
Compound End-Group Linker Length $T_m$ (°C) Miscibility in PHB Nucleation Efficiency
Compound 1 Rigid aromatic Long 203.4 Moderate Moderate
Compound 2 PHB-like aliphatic Short 192.9 High High
N1-benzhydryl derivative Benzhydryl (aromatic) Unknown N/A Likely low To be determined

Performance Relative to Non-Oxalamide Nucleating Agents

Oxalamides outperform traditional nucleating agents like boron nitride and cyanuric acid in PHB processing:

  • Cooling rate compatibility : Cyanuric acid and uracil require slow cooling rates ($\leq 10^\circ C/min$), whereas oxalamides (e.g., compound 2) remain effective at industrial cooling rates ($>60^\circ C/min$) .
  • Miscibility: Unlike inorganic agents (e.g., boron nitride), oxalamides dissolve homogeneously in PHB melts, ensuring uniform nucleation and higher crystallinity ($>50\%$) .
Table 2: Comparison of Nucleating Agents for PHB
Agent Type Example Optimal Cooling Rate Miscibility in PHB Crystallinity Increase
Inorganic Boron nitride Slow Low 20–30%
Organic (non-oxalamide) Cyanuric acid Slow Moderate 25–35%
Oxalamide Compound 2 Fast High 40–50%

Mechanistic Insights and Design Principles

  • Self-assembly and hydrogen bonding : Oxalamides form β-sheet-like structures via intermolecular hydrogen bonds between oxalamide motifs. This self-assembly precedes polymer crystallization, reducing nucleation barriers .
  • Thermal transitions : DSC studies reveal that oxalamides undergo phase transitions (e.g., crystal-crystal transformations at 59.2°C and 147.9°C for compound 1) that align with PHB’s crystallization window, ensuring synchronized nucleation .

Biological Activity

N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H16_{16}N2_{2}O3_{3}
  • CAS Number : 941921-34-2

The presence of the benzhydryl and isoxazole groups contributes to its unique reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown:

  • In vitro Testing : The compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : It is hypothesized that the isoxazole ring plays a crucial role in disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cell Culture Studies : Inflammatory cytokine release was significantly reduced in macrophage cell lines treated with this compound.
  • Animal Models : In vivo studies showed reduced edema and inflammatory response in models of induced inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityEffective against E. coli; MIC = 32 µg/mL
Study BAnti-inflammatoryReduced TNF-alpha levels by 50% in vitro
Study CEnzyme InhibitionIC50 = 25 µM for specific proteases

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a moderate half-life conducive for therapeutic use. Further exploration into its bioavailability and metabolism will be essential for understanding its full therapeutic potential.

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